![molecular formula C17H16ClFN2O B5348571 {[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)
{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride, commonly known as PFBF, is a novel chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
PFBF acts as a selective and potent inhibitor of VMAT2, which is responsible for the transport of neurotransmitters into synaptic vesicles. By inhibiting VMAT2, PFBF can increase the extracellular levels of neurotransmitters, leading to enhanced neurotransmission and potential therapeutic effects. PFBF has also been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival.
Biochemical and Physiological Effects:
PFBF has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in animal models, leading to enhanced neurotransmission and potential therapeutic effects. PFBF has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFBF is its selectivity for VMAT2, which allows for targeted modulation of neurotransmitter levels. However, PFBF is a relatively new compound, and further research is needed to fully understand its pharmacological properties and potential therapeutic applications. Additionally, PFBF has not yet been tested in human clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several potential future directions for research on PFBF. One area of interest is its potential as a therapeutic agent for neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential as a tool for studying the role of neurotransmitters in various physiological and pathological processes. Additionally, further research is needed to fully understand the pharmacological properties and potential therapeutic applications of PFBF.
Méthodes De Synthèse
PFBF is synthesized by reacting 5-(4-fluorophenyl)-2-furaldehyde with 4-pyridinemethanamine in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain PFBF in its hydrochloride salt form.
Applications De Recherche Scientifique
PFBF has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, PFBF can increase the extracellular levels of these neurotransmitters, leading to enhanced neurotransmission and potential therapeutic effects.
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O.ClH/c18-15-3-1-14(2-4-15)17-6-5-16(21-17)12-20-11-13-7-9-19-10-8-13;/h1-10,20H,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGOTRIZRNQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCC3=CC=NC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5348494.png)
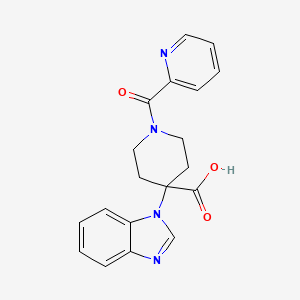
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
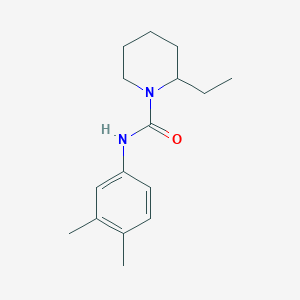
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348523.png)
![1-({4-methoxy-3-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B5348541.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
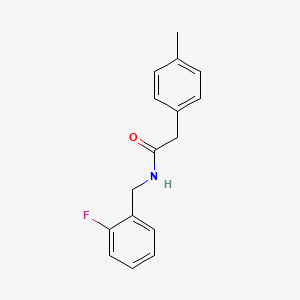
![(1R*,2R*,6S*,7S*)-4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5348561.png)
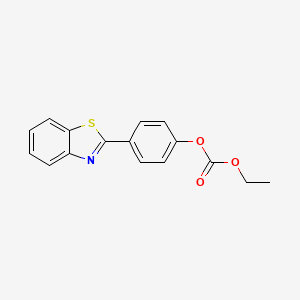
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
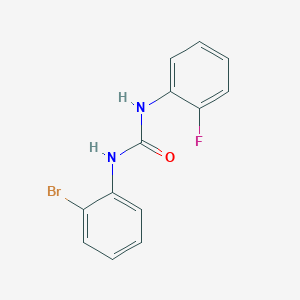
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)